N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorothiophene, a methoxyethyl group, and a benzo[b][1,4]dioxine ring. These components are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chlorothiophene and benzo[b][1,4]dioxine rings, and the attachment of the methoxyethyl group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorothiophene and benzo[b][1,4]dioxine rings would likely make this compound aromatic, contributing to its stability .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chlorothiophene could potentially undergo electrophilic aromatic substitution reactions, while the methoxyethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Researchers have explored the pharmacological potential of thiazole derivatives, including this compound, as anti-inflammatory and analgesic agents . Thiazoles are known for their ability to modulate inflammation, making them promising candidates for drug development.
- In vitro studies have demonstrated that these derivatives inhibit enzymes such as COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), both of which play key roles in inflammation. Some of the synthesized compounds showed potent COX-2 inhibition, surpassing the well-known anti-inflammatory drug celecoxib .
- Further in vivo studies have evaluated their analgesic effects using the hot plate method and anti-inflammatory effects using carrageenan-induced inflammation assays .
- Although not directly related to the compound you mentioned, similar thiazole derivatives have been investigated for their antimicrobial activity. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacterium Escherichia coli, and fungal strains (Aspergillus niger, Candida albicans) .
Anti-Inflammatory and Analgesic Agents
Antimicrobial Properties
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-20-12(14-6-7-15(17)23-14)8-18-16(19)13-9-21-10-4-2-3-5-11(10)22-13/h2-7,12-13H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONPVOIHIVZKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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